molecular formula C20H22N4O4 B12529501 N^1^,N^4^-bis(pyridin-4-ylmethyl)terephthalamide dihydrate CAS No. 869881-56-1

N^1^,N^4^-bis(pyridin-4-ylmethyl)terephthalamide dihydrate

Cat. No.: B12529501
CAS No.: 869881-56-1
M. Wt: 382.4 g/mol
InChI Key: MLCDVPQRQRBXPM-UHFFFAOYSA-N
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Description

N1,N4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate typically involves the reaction of terephthaloyl chloride with 4-pyridylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization from a suitable solvent, such as methanol, to obtain the dihydrate form .

Industrial Production Methods

While specific industrial production methods for N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate can undergo various chemical reactions, including:

    Oxidation: The pyridine rings can be oxidized to form N-oxides.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The pyridine rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of pyridine rings.

    Reduction: Lithium aluminum hydride or borane can be used for the reduction of amide groups.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the pyridine rings.

Scientific Research Applications

N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, such as DNA, through groove binding modes. The compound’s ability to cleave DNA in the presence of oxidizing agents suggests an oxidative mechanism . Additionally, its catalytic activity in oxidation reactions is attributed to its ability to stabilize transition states and facilitate electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate is unique due to its specific structural arrangement, which allows it to form stable coordination complexes and exhibit diverse chemical reactivity. Its ability to interact with biological molecules and catalyze oxidation reactions makes it a valuable compound for various scientific applications.

Properties

CAS No.

869881-56-1

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

1-N,4-N-bis(pyridin-4-ylmethyl)benzene-1,4-dicarboxamide;dihydrate

InChI

InChI=1S/C20H18N4O2.2H2O/c25-19(23-13-15-5-9-21-10-6-15)17-1-2-18(4-3-17)20(26)24-14-16-7-11-22-12-8-16;;/h1-12H,13-14H2,(H,23,25)(H,24,26);2*1H2

InChI Key

MLCDVPQRQRBXPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)C(=O)NCC3=CC=NC=C3.O.O

Origin of Product

United States

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